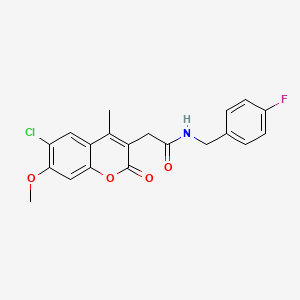![molecular formula C24H22ClN3O B11404872 N-{1-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3-methylbenzamide](/img/structure/B11404872.png)
N-{1-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3-METHYLBENZAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a benzodiazole ring, and a methylbenzamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3-METHYLBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring. This can be achieved by the cyclization of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts alkylation reaction, where the benzodiazole ring is treated with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methylbenzamide Moiety: The final step involves the coupling of the intermediate with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of N-(1-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3-METHYLBENZAMIDE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-(1-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3-METHYLBENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to bind to certain receptors or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
N-(1-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3-METHYLBENZAMIDE can be compared with other benzodiazole derivatives and similar compounds, such as:
N-(1-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3-METHYLBENZAMIDE: Similar structure but with a bromine atom instead of chlorine.
N-(1-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3-METHYLBENZAMIDE: Similar structure but with a fluorine atom instead of chlorine.
N-(1-{1-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3-METHYLBENZAMIDE: Similar structure but with a methoxy group instead of chlorine.
These similar compounds exhibit different chemical and biological properties due to the variation in the substituent groups, highlighting the uniqueness of N-(1-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3-METHYLBENZAMIDE.
Properties
Molecular Formula |
C24H22ClN3O |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-[1-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-3-methylbenzamide |
InChI |
InChI=1S/C24H22ClN3O/c1-16-6-5-7-19(14-16)24(29)26-17(2)23-27-21-8-3-4-9-22(21)28(23)15-18-10-12-20(25)13-11-18/h3-14,17H,15H2,1-2H3,(H,26,29) |
InChI Key |
SJWGGLLXGOAZHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-fluorophenyl)ethyl]-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11404795.png)
![5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11404796.png)
![6-(3-chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11404801.png)
![N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B11404804.png)
![6-(4-chlorophenyl)-N-(2-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11404809.png)
![4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11404812.png)
![Diethyl 5-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11404815.png)

![Ethyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11404841.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11404842.png)
![N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B11404854.png)
![4-tert-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11404856.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11404868.png)
![6-chloro-4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11404875.png)
